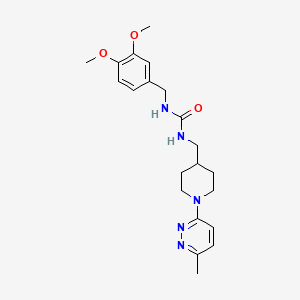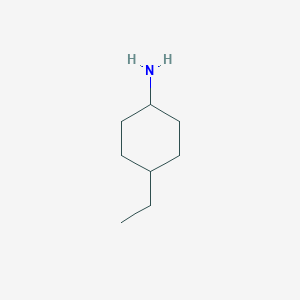![molecular formula C23H21N3O5 B2566994 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 877656-77-4](/img/no-structure.png)
2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C23H21N3O5 and its molecular weight is 419.437. The purity is usually 95%.
BenchChem offers high-quality 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activities
- Anticancer Applications : The synthesis of derivatives related to the pyrimidine ring structure, like certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamides, has been explored for anticancer properties. One study demonstrated that these compounds showed appreciable cancer cell growth inhibition against a range of cancer cell lines, highlighting their potential as anticancer agents (Al-Sanea et al., 2020).
- Radioimaging Applications : Research on pyrazolo[1,5-a]pyrimidineacetamides, including compounds with structural similarities to the one , focuses on their use in imaging the translocator protein (18 kDa) with PET, indicating potential applications in neuroinflammation and neurodegenerative diseases studies (Dollé et al., 2008).
- Anti-Inflammatory and Analgesic Agents : Compounds derived from similar chemical structures have been synthesized for their anti-inflammatory and analgesic properties. Such studies contribute to the development of new therapeutic agents targeting inflammation and pain management (Abu‐Hashem et al., 2020).
Molecular Design and Synthesis Techniques
- Synthetic Methodologies : The exploration of synthetic pathways for creating novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines showcases advanced methods in organic synthesis. These methodologies facilitate the design and production of complex molecules for varied scientific applications, including drug discovery and material science (Troxler & Weber, 1974).
Coordination Complexes and Antioxidant Activity
- Coordination Complexes : Research into pyrazole-acetamide derivatives and their coordination complexes has revealed significant insights into the effect of hydrogen bonding on self-assembly processes. Such studies are crucial for understanding molecular interactions and the development of novel materials with potential applications in catalysis, molecular recognition, and sensing (Chkirate et al., 2019).
Antimicrobial and Antifolate Activities
- Antimicrobial Agents : The development of novel heterocycles incorporating antipyrine moiety for antimicrobial activities represents an ongoing effort in combating microbial resistance. Such research is fundamental for the discovery of new antimicrobial agents with improved efficacy and safety profiles (Bondock et al., 2008).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4,6-dioxo-3-phenyl-3,4-dihydrobenzofuran with 2-(bromomethyl)tetrahydrofuran followed by acetylation of the resulting product.", "Starting Materials": [ "2-amino-4,6-dioxo-3-phenyl-3,4-dihydrobenzofuran", "2-(bromomethyl)tetrahydrofuran", "acetic anhydride", "triethylamine", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: 2-amino-4,6-dioxo-3-phenyl-3,4-dihydrobenzofuran is dissolved in dichloromethane and cooled to 0°C. Triethylamine is added dropwise to the solution followed by the addition of 2-(bromomethyl)tetrahydrofuran. The reaction mixture is stirred at room temperature for 24 hours.", "Step 2: The reaction mixture is filtered and the filtrate is concentrated under reduced pressure. The resulting product is purified by column chromatography using diethyl ether as the eluent to obtain the intermediate product.", "Step 3: The intermediate product is dissolved in acetic anhydride and triethylamine is added dropwise to the solution. The reaction mixture is stirred at room temperature for 24 hours.", "Step 4: The reaction mixture is quenched with water and extracted with dichloromethane. The organic layer is washed with sodium bicarbonate solution and brine, dried over sodium sulfate, and concentrated under reduced pressure. The resulting product is purified by column chromatography using diethyl ether as the eluent to obtain the final product." ] } | |
Numéro CAS |
877656-77-4 |
Nom du produit |
2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide |
Formule moléculaire |
C23H21N3O5 |
Poids moléculaire |
419.437 |
Nom IUPAC |
2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C23H21N3O5/c27-19(24-13-16-9-6-12-30-16)14-25-20-17-10-4-5-11-18(17)31-21(20)22(28)26(23(25)29)15-7-2-1-3-8-15/h1-5,7-8,10-11,16H,6,9,12-14H2,(H,24,27) |
Clé InChI |
NKLKXSRCUAEUOJ-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-3-cyclohexyl-N-(5,6-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2566913.png)
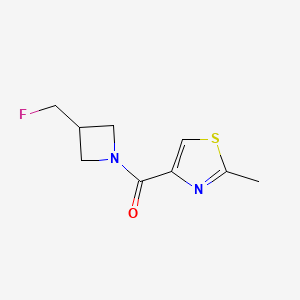
![5,6-Dimethyl-2-(prop-2-enylthio)-4-thieno[2,3-d]pyrimidinamine](/img/structure/B2566917.png)
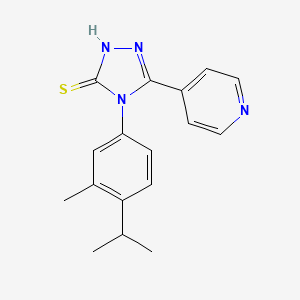
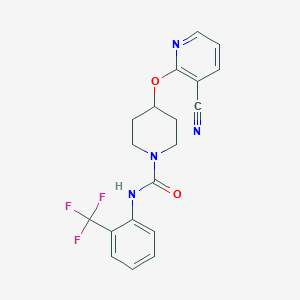
![Methyl 5-(((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2566922.png)
![4-[(E)-(4-tert-butylphenyl)methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione](/img/structure/B2566923.png)
amino}ethan-1-ol dihydrochloride](/img/structure/B2566927.png)
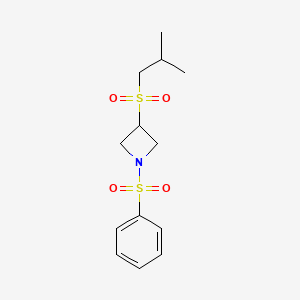
![2-(4-Bromophenyl)-3-((4-nitrophenyl)thio)imidazo[1,2-a]pyridine](/img/structure/B2566930.png)
![N-{4-[(4-methylpiperazinyl)sulfonyl]phenyl}[4-(pyrrolidinylsulfonyl)phenyl]car boxamide](/img/structure/B2566931.png)
